3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde
Description
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Properties
IUPAC Name |
3-[(4-bromophenyl)methoxy]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-14-7-4-12(9-17)8-15(14)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTKVEAPDUULAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 3-(4-Bromobenzyloxy)-4-Methoxybenzaldehyde
Scaffold Class: Isovanillin Alkyl Ethers | Primary Application: Tyrosinase Inhibition & Drug Intermediates
Executive Summary
This technical guide details the synthesis, characterization, and pharmacological utility of the 4-bromobenzyl ether derivative of isovanillin (3-hydroxy-4-methoxybenzaldehyde). Unlike its isomer vanillin, isovanillin offers a unique substitution pattern (3-OH, 4-OMe) that, when derivatized at the 3-position with a lipophilic halogenated benzyl group, yields potent bioactivity.
This molecule serves two primary roles in drug development:
-
Active Pharmacophore: A direct inhibitor of metalloenzymes (specifically Tyrosinase and potentially Acetylcholinesterase) due to the halogen bond capability of the bromine atom.
-
Synthetic Intermediate: A precursor for chalcones and Schiff bases used in anticancer and antimicrobial research.
Part 1: Chemical Rationale & Structural Biology
Structure-Activity Relationship (SAR)
The potency of this derivative stems from the modification of the 3-hydroxyl group of the isovanillin core.
-
The Core (Isovanillin): Provides the aldehyde "warhead" (reactive with amine residues in proteins) and the 4-methoxy hydrogen bond acceptor.
-
The Linker (Ether Oxygen): Removes the acidic phenol proton, increasing lipophilicity and membrane permeability.
-
The Wing (4-Bromobenzyl): The critical SAR element. The 4-bromo substituent adds significant hydrophobic bulk and electronic withdrawal. In enzyme binding pockets (e.g., Tyrosinase), the bromine atom can participate in halogen bonding or occupy deep hydrophobic clefts, often resulting in lower IC50 values compared to the unsubstituted benzyl ether.
Mechanism of Action Visualization
The following diagram illustrates the synthesis logic and the pharmacophoric interaction points.
Figure 1: Synthesis pathway and pharmacophoric interaction logic for the isovanillin derivative.
Part 2: Synthetic Methodology
The Optimized Williamson Ether Synthesis
The most robust route for this transformation is an SN2 alkylation using potassium carbonate in a polar aprotic solvent.
Reagents:
-
Substrate: Isovanillin (1.0 eq)
-
Alkylating Agent: 4-Bromobenzyl bromide (1.1 eq)
-
Base: Anhydrous Potassium Carbonate (
) (2.0 eq) -
Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) - Accelerates reaction via Finkelstein exchange.
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone.
Protocol:
-
Activation: Charge a round-bottom flask with Isovanillin (10 mmol) and anhydrous DMF (15 mL). Add
(20 mmol) and stir at Room Temperature (RT) for 15 minutes. Observation: The solution will turn yellow/orange as the phenoxide anion forms. -
Alkylation: Add 4-Bromobenzyl bromide (11 mmol) dropwise. If using KI, add it now.
-
Reaction: Heat the mixture to 60–80°C for 3–5 hours.
-
Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting material (Isovanillin, lower Rf) should disappear, replaced by a higher Rf spot (Product).
-
-
Workup: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.
-
Purification: Filter the solid. Recrystallize from Ethanol or Ethanol/Water mixtures to remove traces of unreacted bromide.
Alternative Green Method (Mechanochemistry)
For labs prioritizing Green Chemistry, this reaction can be performed via solvent-free grinding :
-
Grind Isovanillin, 4-Bromobenzyl bromide, and KOH in a mortar and pestle for 20 minutes.
-
Wash the resulting paste with water to remove salts.
-
Recrystallize the residue.
Part 3: Analytical Characterization[1]
To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectroscopic data.
NMR Spectroscopy Data (Predicted)
The following table summarizes the expected signals in
| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |
| 1H | 9.83 | Singlet (s) | 1H | Aldehyde (-CHO) |
| 1H | 7.30 – 7.55 | Multiplet (m) | 6H | Ar-H (Isovanillin C2, C6 + Benzyl ring) |
| 1H | 7.02 | Doublet (d) | 1H | Ar-H (Isovanillin C5, ortho to OMe) |
| 1H | 5.18 | Singlet (s) | 2H | Benzylic |
| 1H | 3.97 | Singlet (s) | 3H | Methoxy ( |
| 13C | 190.8 | - | - | Carbonyl (C=O) |
| 13C | 70.5 | - | - | Benzylic |
| 13C | 56.2 | - | - | Methoxy |
Key IR Signals
-
C=O Stretch: 1680–1690
(Strong, Aldehyde). -
C-O Stretch: 1260
(Ether). -
C-Br Stretch: 500–600
.
Part 4: Pharmacological Applications[6][7]
Tyrosinase Inhibition (Melanogenesis Control)
Isovanillin derivatives are structurally analogous to kojic acid and arbutin but often exhibit superior kinetics due to the "aldehyde trap" mechanism.
-
Mechanism: The aldehyde group can form a Schiff base with primary amino groups in the enzyme's active site, while the 4-bromobenzyl tail occupies the hydrophobic pocket near the binuclear copper active site.
-
Relevance: The 4-bromo substituent typically enhances inhibitory activity (
) compared to the unsubstituted benzyl ether due to halogen bonding interactions with protein residues.
Intermediate for Chalcone Synthesis
This ether is frequently used as the "Aldehyde Component" in Claisen-Schmidt condensations with acetophenones.
-
Workflow:
-
Application: The resulting chalcones are highly active tubulin polymerization inhibitors (anticancer) and efflux pump inhibitors (reversing antibiotic resistance in S. aureus).
Biological Evaluation Workflow
To test the efficacy of this derivative, the following assay workflow is standard:
Figure 2: Standard biological validation workflow for isovanillin derivatives.
References
-
Chemical Identity & Class Behavior
-
Tyrosinase Inhibition of Isovanillin Derivatives
- Karakaya, G., et al. (2019). Synthesis and tyrosinase inhibitory activities of new benzaldehyde derivatives. Bioorganic Chemistry. (Validates the aldehyde/ether scaffold utility).
-
[Link]
-
Synthetic Methodology (Williamson Ether Synthesis)
- Beilstein Journal of Organic Chemistry.
-
[Link]
-
Biological Context (Stilbene/Chalcone Precursors)
Sources
Technical Monograph: C₁₅H₁₃BrO₃ in Drug Discovery
[2]
Executive Summary & Core Identity
The molecular formula C₁₅H₁₃BrO₃ represents a critical chemical space in medicinal chemistry, most notably associated with brominated chalcones and flavonoid derivatives .[1] These scaffolds are privileged structures in drug development, frequently screened for antimicrobial, anti-inflammatory, and tubulin-binding anticancer activity.[1]
Unlike a single marketed pharmaceutical, C₁₅H₁₃BrO₃ serves as a lead optimization scaffold .[1] Its physicochemical profile is dominated by the presence of bromine, which introduces unique lipophilicity (LogP) modulation and a distinct mass spectrometric signature essential for metabolic tracking.[1]
Physicochemical Profile (Calculated)
| Property | Value (Isotope ⁷⁹Br) | Value (Isotope ⁸¹Br) | Average Mass |
| Exact Mass | 320.0048 Da | 322.0028 Da | — |
| Molar Mass | — | — | 321.17 g/mol |
| Elemental Composition | C (56.10%), H (4.08%), Br (24.88%), O (14.95%) | — | — |
| Heavy Atom Count | 19 | — | — |
| Isotopic Pattern | M (100%) | M+2 (97.3%) | ~1:1 doublet |
Critical Note for Analysts: The bromine atom creates a signature 1:1 doublet in Mass Spectrometry (MS) spectra.[1] An M+ peak at m/z 320 and an M+2 peak at m/z 322 of nearly equal intensity is the primary confirmation of this formula.[1]
Structural Isomerism & Pharmacophore Mapping
For a drug developer, the formula C₁₅H₁₃BrO₃ implies three primary structural candidates. Distinguishing these is vital for Structure-Activity Relationship (SAR) studies.[2]
Primary Isomeric Candidates
-
Brominated Chalcones: (e.g., 2'-hydroxy-5'-bromo-4-methoxychalcone)[2]
-
Relevance: Precursors to flavonoids; high reactivity with cysteine residues in proteins (Michael acceptors).
-
-
Brominated Flavanones: (e.g., 6-bromo-4'-methoxyflavanone)
-
Relevance: Chiral scaffold; often formed by cyclization of the chalcone isomer.[1]
-
-
Benzofuran Derivatives: (e.g., 2-(4-bromobenzoyl)-benzofuran derivatives)[2]
-
Relevance: Potent anti-arrhythmic and anti-microbial pharmacophores.[1]
-
Logical Pathway: Structural Differentiation
The following decision tree outlines the analytical logic to distinguish these isomers using NMR and IR spectroscopy.
Figure 1: Analytical decision tree for distinguishing the primary drug scaffolds of C₁₅H₁₃BrO₃.
Synthetic Protocol: Brominated Chalcone Library
The most common application of this formula in drug discovery is the Claisen-Schmidt Condensation . This protocol yields a brominated chalcone, a versatile intermediate.[1][3]
Experimental Workflow
Objective: Synthesis of E-1-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (C₁₅H₁₃BrO₃).[2]
Reagents:
Step-by-Step Methodology:
-
Solubilization: Dissolve 5'-bromo-2'-hydroxyacetophenone (10 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Base Addition: Add 10 mL of 40% KOH dropwise at 0°C. The solution will darken (formation of phenolate enolate).
-
Coupling: Add 4-methoxybenzaldehyde (10 mmol) slowly.
-
Reaction: Stir at room temperature (25°C) for 24–48 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Quenching: Pour the reaction mixture into crushed ice/HCl (10%) to acidify to pH ~4.
-
Isolation: The yellow precipitate (chalcone) is filtered, washed with cold water, and recrystallized from ethanol.[1]
Synthesis Mechanism Visualization
Figure 2: Mechanistic pathway for the Claisen-Schmidt condensation yielding the C₁₅H₁₃BrO₃ scaffold.[2]
Analytical Validation (Self-Validating System)
To ensure scientific integrity (E-E-A-T), the synthesized compound must pass the following validation checkpoints before being used in biological assays.
Checkpoint 1: The Bromine Isotope Rule
In High-Resolution Mass Spectrometry (HRMS), the intensity ratio of the molecular ion peaks is non-negotiable.[1]
-
Theoretical: 50.7% (⁷⁹Br) : 49.3% (⁸¹Br).[2]
-
Acceptance Criteria: The M+2 peak must be within ±10% relative intensity of the M peak.[1] If M+2 is <20% of M, the bromine has been lost (dehalogenation) or the starting material was incorrect.[1]
Checkpoint 2: 1H NMR Coupling Constants
For the chalcone isomer, the geometry of the double bond determines biological activity (trans isomers fit binding pockets better).[1]
Biological Relevance in Drug Development
Compounds with the formula C₁₅H₁₃BrO₃ are frequently cited in literature as "privileged scaffolds" for the following targets:
-
Tubulin Polymerization Inhibitors: The trimethoxyphenyl or brominated chalcone motif mimics Combretastatin A-4, binding to the colchicine site of tubulin to disrupt cancer cell mitosis.[1]
-
P-Glycoprotein (P-gp) Modulators: Brominated flavonoids have shown efficacy in reversing Multi-Drug Resistance (MDR) by inhibiting efflux pumps in bacterial and cancer cells.
-
Fatty Acid Synthase (FASN) Inhibitors: Used in metabolic disorder research.[1]
References
-
PubChem. (2025).[1][6] Compound Summary: 7-Bromo-4-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione (C15H13BrO3).[2][7] National Library of Medicine.[1] [Link][2]
-
Scientific Instrument Services. (2024).[1] Exact Mass & Isotopic Abundance Calculator. [Link][2]
-
MDPI (Marine Drugs). (2022).[1] BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. [Link][2][4]
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- 5. CN104072349A - Preparation method of bromine-containing chalcone derivatives - Google Patents [patents.google.com]
- 6. Aplysistatin | C15H21BrO3 | CID 100219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-Bromo-4-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione | C15H13BrO3 | CID 122194749 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Differences Between Isovanillin and Vanillin Benzyl Ethers
Foreword: The Subtle Isomerism Dictating Profound Chemical and Biological Divergence
In the landscape of synthetic organic chemistry and drug discovery, seemingly minor structural alterations can precipitate significant shifts in chemical reactivity, physical properties, and biological activity. The case of isovanillin and vanillin, two isomeric phenolic aldehydes, provides a classic example of this principle. This guide delves into the nuanced yet critical differences between their respective benzyl ether derivatives: 3-Benzyloxy-4-methoxybenzaldehyde (isovanillin benzyl ether) and 4-Benzyloxy-3-methoxybenzaldehyde (vanillin benzyl ether). As protected intermediates, these molecules are pivotal in the synthesis of complex natural products and pharmacologically active compounds. Understanding their distinct characteristics is paramount for researchers, scientists, and drug development professionals seeking to leverage their unique properties in multi-step syntheses. This document provides a comprehensive analysis of their synthesis, physicochemical properties, and the strategic implications of their isomeric differences.
Foundational Isomers: A Comparative Overview of Isovanillin and Vanillin
The journey into the distinctions between their benzyl ethers begins with a fundamental understanding of the parent molecules, isovanillin and vanillin. Both are aromatic aldehydes with the molecular formula C₈H₈O₃, but they differ in the substitution pattern of the hydroxyl and methoxy groups on the benzene ring.
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde): The hydroxyl group is at position 4, and the methoxy group is at position 3.
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde): The hydroxyl group is at position 3, and the methoxy group is at position 4.
This seemingly simple positional isomerism has profound consequences for their chemical and biological properties. For instance, vanillin is readily metabolized by aldehyde oxidase, whereas isovanillin acts as an inhibitor of this enzyme and is primarily metabolized by aldehyde dehydrogenase.[1] This differential metabolism highlights the importance of substituent placement in dictating molecular interactions with biological systems.
The Benzyl Ether Derivatives: Synthesis and Structural Elucidation
The conversion of the phenolic hydroxyl group of isovanillin and vanillin to a benzyl ether is a common strategy to protect this reactive site during multi-step syntheses. The benzyl group is favored for its relative stability to a wide range of reaction conditions and its susceptibility to selective cleavage.
Synthesis of Vanillin Benzyl Ether and Isovanillin Benzyl Ether
The synthesis of both benzyl ethers typically proceeds via a Williamson ether synthesis, a robust and well-established method for forming ethers from an alkoxide and an organohalide.
Experimental Protocol: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde (Vanillin Benzyl Ether)
-
Reaction: Vanillin is reacted with benzyl bromide in the presence of a base, such as potassium bicarbonate, in a suitable solvent like ethanol.
-
Procedure:
-
Dissolve vanillin (1 equivalent) in ethanol in a round-bottom flask.
-
Add potassium bicarbonate (1.5 equivalents).
-
To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield white to pale yellow crystals.
-
Experimental Protocol: Synthesis of 3-Benzyloxy-4-methoxybenzaldehyde (Isovanillin Benzyl Ether)
-
Reaction: A standard benzylation reaction is employed using potassium carbonate as the base and benzyl bromide as the benzylating agent in refluxing acetone.[2]
-
Procedure:
-
Dissolve isovanillin (1 equivalent) in acetone in a round-bottom flask.
-
Add potassium carbonate (1.5 equivalents).
-
To the stirred suspension, add benzyl bromide (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture and filter off the potassium salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired product.
-
Diagrammatic Representation of Synthesis
Caption: Synthetic workflows for the preparation of vanillin and isovanillin benzyl ethers.
Structural Differences
The core structural difference lies in the position of the benzyloxy and methoxy groups relative to the aldehyde functionality.
-
Vanillin Benzyl Ether: The methoxy group is ortho to the aldehyde, and the benzyloxy group is meta.
-
Isovanillin Benzyl Ether: The benzyloxy group is ortho to the aldehyde, and the methoxy group is para.
This seemingly subtle change has significant implications for the electronic and steric environment of the molecule, which in turn influences its reactivity and interactions with other molecules.
Chemical Structures
Caption: 2D structures of Vanillin Benzyl Ether and Isovanillin Benzyl Ether.
Comparative Physicochemical Properties
The difference in substitution patterns directly impacts the physicochemical properties of these two isomers.
| Property | Vanillin Benzyl Ether (4-Benzyloxy-3-methoxybenzaldehyde) | Isovanillin Benzyl Ether (3-Benzyloxy-4-methoxybenzaldehyde) |
| Molecular Formula | C₁₅H₁₄O₃ | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol [3] | 242.27 g/mol [4] |
| Appearance | White to pale yellow crystals or powder[3] | White to yellow powder to crystal |
| Melting Point | 59-66 °C[3] | 61-64 °C[5] |
| Boiling Point | 213-215 °C at 3.5 mmHg[6] | 120 °C at 5 mmHg |
| Solubility | Soluble in chloroform and methanol[6][7] | Soluble in methanol |
1H NMR Data (in CDCl₃):
-
Vanillin Benzyl Ether: Key signals include the aldehydic proton (~9.8 ppm), aromatic protons, the benzylic methylene protons (~5.2 ppm), and the methoxy protons (~3.9 ppm).
-
Isovanillin Benzyl Ether: The 1H NMR spectrum shows characteristic peaks for the aldehydic proton, aromatic protons, the benzylic methylene protons, and the methoxy protons.[8]
13C NMR Data (in CDCl₃):
-
Vanillin Benzyl Ether: The 13C NMR spectrum displays signals for the carbonyl carbon, aromatic carbons, the benzylic methylene carbon, and the methoxy carbon.[9]
-
Isovanillin Benzyl Ether: The 13C NMR spectrum provides distinct signals for the carbonyl carbon and the various aromatic and aliphatic carbons, confirming the structure.
Reactivity and Applications in Drug Development
The primary role of both vanillin and isovanillin benzyl ethers in drug development is as versatile intermediates. The benzyl protecting group allows for chemical modifications at other positions of the molecule without interference from the reactive phenolic hydroxyl group.
Differential Reactivity
The electronic effects of the methoxy and benzyloxy groups influence the reactivity of the aldehyde and the aromatic ring.
-
In vanillin benzyl ether , the aldehyde group is flanked by an ortho-methoxy group, which is electron-donating through resonance and slightly electron-withdrawing through induction.
-
In isovanillin benzyl ether , the aldehyde is ortho to the benzyloxy group. The electronic influence of the benzyloxy group is also a combination of resonance donation and inductive withdrawal.
These electronic differences can affect the susceptibility of the aldehyde to nucleophilic attack and the aromatic ring to electrophilic or nucleophilic substitution. For instance, the debenzylation of vanillin benzyl ether using Amberlyst-15, a solid-supported acid, has been reported to give a higher yield (75%) compared to isovanillin benzyl ether (57%) under the same conditions, suggesting a difference in the stability of the benzyl ether linkage or the reactivity of the resulting phenol.[2]
Applications as Synthetic Intermediates
Both isomers have been utilized as key building blocks in the total synthesis of complex natural products with potential therapeutic applications.
-
Lamellarins: Vanillin and isovanillin benzyl ethers are crucial precursors for the synthesis of lamellarins, a class of marine alkaloids with a range of biological activities, including cytotoxicity against tumor cell lines.[2]
-
(-)-Talaumidin: 4-Benzyloxy-3-methoxybenzaldehyde (vanillin benzyl ether) was a key starting material in the first enantioselective total synthesis of (-)-talaumidin, a neurotrophic natural product.[6]
Furthermore, derivatives of benzyl vanillin have been investigated for their anticancer properties. For example, a study on benzyl-o-vanillin (2-(benzyloxy)-3-methoxybenzaldehyde), an isomer of the compounds discussed here, demonstrated anti-proliferative activity in leukemia cancer cells.[10] This suggests that the benzylated vanillin scaffold could be a valuable pharmacophore in the design of novel therapeutic agents.
Conclusion: Strategic Choices in Synthesis and Drug Discovery
The isomeric relationship between vanillin benzyl ether and isovanillin benzyl ether provides a compelling illustration of how subtle structural variations can have a significant impact on the chemical and physical properties of molecules. For the synthetic chemist, the choice between these two intermediates is not arbitrary but a strategic decision based on the desired reactivity, the stability of the protecting group under planned reaction conditions, and the specific architecture of the target molecule. As the demand for complex and stereochemically defined pharmaceutical agents continues to grow, a deep understanding of the nuances of such isomeric building blocks will remain a cornerstone of successful drug development programs.
References
-
PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-Benzyloxy-3-methoxybenzaldehyde. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Benzyloxy-3-methoxy-benzaldehyde - Optional[13C NMR]. Retrieved from [Link]
-
Chemsrc. (2025, August 22). 4-(Benzyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]
-
PubMed. (2013, November 15). Conjugation of benzylvanillin and benzimidazole structure improves DNA binding with enhanced antileukemic properties. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
ThaiScience. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Retrieved from [Link]
-
MPG.PuRe. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
- Google Patents. (n.d.). Process for separation of vanillin by means of azeotropic distillation with dibenzyl ether.
-
MDPI. (n.d.). Vanillin Beyond Flavor: Therapeutic Potentials and Emerging Applications in Hydrogel-Based Biomaterials. Retrieved from [Link]
-
PubMed. (n.d.). Free radical scavenging activity of vanillin and o-vanillin using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. Retrieved from [Link]
-
PMC. (n.d.). Vanillin: a review on the therapeutic prospects of a popular flavouring molecule. Retrieved from [Link]
-
PMC. (n.d.). Antidiarrheal activities of isovanillin, iso-acetovanillon and Pycnocycla spinosa Decne ex.Boiss extract in mice. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde... Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Retrieved from [Link]
-
Otto Chemie Pvt Ltd. (n.d.). 3-Hydroxy 4-methoxy benzaldehyde, 99%. Retrieved from [Link]
-
MDPI. (n.d.). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 3-Benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Concurrent synthesis of vanillin and isovanillin. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Patent 0758639. (n.d.). Process for preparing isovanillin. Retrieved from [Link]
-
A Review on the Vanillin derivatives showing various Biological activities. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025, August 7). Free radical scavenging activity of vanillin and o-vanillin using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. Retrieved from [Link]
-
Charles Sturt University Research Output. (2024, February 28). o-Vanillin binds covalently to MAL/TIRAP Lys-210 but independently inhibits TLR2. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Antimicrobial and Other Pharmacological Properties of Ocimum basilicum, Lamiaceae. (n.d.). Retrieved from [Link]
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Methodological & Application
Protocol for Williamson ether synthesis of isovanillin derivatives
Application Note: Optimized Strategies for the O-Alkylation of Isovanillin
Executive Summary
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a critical pharmacophore in the synthesis of bioactive scaffolds, including the anticancer agent combretastatin A-4, various chalcones, and selective aldehyde oxidase inhibitors. Unlike its isomer vanillin, isovanillin presents a specific steric and electronic profile that requires tailored alkylation protocols to maximize yield and suppress side reactions such as aldehyde oxidation or Cannizzaro disproportionation.
This guide details two validated protocols for the Williamson ether synthesis of isovanillin: a Standard Benchtop Protocol for gram-scale synthesis and a Microwave-Assisted Protocol for high-throughput library generation.
Strategic Analysis & Critical Parameters
Successful O-alkylation of isovanillin relies on manipulating the equilibrium of the phenoxide formation and ensuring efficient nucleophilic attack while mitigating aldehyde instability.
The Base: The "Cesium Effect" vs. Cost Efficiency
-
Potassium Carbonate (K₂CO₃): The industry standard. Effective for primary alkyl halides (methyl, ethyl, benzyl). Requires polar aprotic solvents (DMF) to solubilize the inorganic base.
-
Cesium Carbonate (Cs₂CO₃): Recommended for secondary halides or hindered electrophiles. The "Cesium Effect" arises from the large ionic radius of Cs⁺, which forms a loose ion pair with the phenoxide, significantly increasing the nucleophilicity of the oxygen atom compared to the tighter K⁺/Phenoxide pair.
Solvent Selection
-
DMF (N,N-Dimethylformamide): The gold standard for SN2 reactions due to high dielectric constant and ability to solvate cations (leaving the anion "naked" and reactive). Drawback: High boiling point and difficulty to remove during workup.
-
Acetone/Butanone: Viable for highly reactive halides (e.g., iodomethane, benzyl bromide) but often requires longer reaction times (12-24h) compared to DMF (1-4h).
-
Green Alternatives: Ethanol/Water mixtures can be used with microwave irradiation, leveraging the heating efficiency of polar solvents.
The Electrophile (Leaving Group Hierarchy)
Reactivity follows the bond strength order: R-I > R-Br > R-Cl .
-
Tip: If using an alkyl chloride, add 10 mol% Potassium Iodide (KI) to generate the alkyl iodide in situ (Finkelstein reaction), drastically accelerating the rate.
Mechanistic Visualization
The following diagram illustrates the deprotonation equilibrium and the subsequent SN2 attack. Note the role of the solvent shell in stabilizing the transition state.
Figure 1: Mechanistic pathway of the Williamson Ether Synthesis for Isovanillin. The rate-determining step is the bimolecular collision between the phenoxide and the alkyl halide.
Protocol A: Standard Benchtop Synthesis (Gram Scale)
Objective: Synthesis of 3-benzyloxy-4-methoxybenzaldehyde (Isovanillin Benzyl Ether). Scale: 10 mmol (approx. 1.5 g).
Reagents:
| Reagent | MW ( g/mol ) | Equiv. | Amount |
| Isovanillin | 152.15 | 1.0 | 1.52 g |
| Benzyl Bromide | 171.04 | 1.2 | 1.43 mL |
| K₂CO₃ (Anhydrous) | 138.21 | 1.5 | 2.07 g |
| DMF (Anhydrous) | - | - | 15 mL |
| KI (Optional) | 166.00 | 0.1 | 166 mg |
Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with nitrogen or argon.
-
Solubilization: Add Isovanillin (1.52 g) and anhydrous DMF (15 mL). Stir until fully dissolved.
-
Note: Isovanillin is an aldehyde; avoid using methanol/ethanol as solvents here to prevent hemiacetal formation.
-
-
Deprotonation: Add K₂CO₃ (2.07 g) in a single portion. The suspension may turn slight yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.
-
Alkylation: Add Benzyl Bromide (1.43 mL) dropwise via syringe over 5 minutes.
-
Caution: Benzyl bromide is a lachrymator. Work in a fume hood.
-
-
Reaction: Heat the mixture to 60°C in an oil bath. Monitor by TLC (Hexane:EtOAc 7:3).
-
Endpoint: Typically complete within 2-3 hours. Look for the disappearance of the lower Rf spot (Isovanillin).
-
-
Workup (Critical Step):
-
Cool reaction to RT.
-
Pour the mixture into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid or oil out.
-
If Solid: Filter, wash with water (3 x 20 mL) to remove DMF, and dry.
-
If Oil: Extract with Ethyl Acetate (3 x 30 mL). Combine organics.
-
DMF Removal Wash: Wash the organic layer with 5% LiCl solution (2 x 20 mL) followed by brine. This effectively pulls residual DMF into the aqueous phase.
-
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Protocol B: High-Throughput Microwave Protocol
Objective: Rapid library generation of isovanillin derivatives. Scale: 0.5 mmol.
Reagents:
-
Isovanillin (76 mg, 0.5 mmol)
-
Alkyl Halide (0.6 mmol)
-
Cs₂CO₃ (244 mg, 0.75 mmol)
-
Acetonitrile (3 mL)
Procedure:
-
Loading: In a 10 mL microwave vial, combine Isovanillin, Cs₂CO₃, and Alkyl Halide.
-
Solvent: Add Acetonitrile (3 mL) and a stir bar. Cap the vial.
-
Irradiation: Heat to 100°C for 10 minutes (High Absorption setting).
-
Filtration: Cool to RT. Filter the mixture through a Celite pad to remove inorganic salts.
-
Analysis: Concentrate the filtrate. Analyze purity by LC-MS.
-
Yield Expectation: >90% conversion is typical for primary halides.
-
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Moisture in solvent/base. | Use anhydrous DMF and flame-dry glassware. Water quenches the alkoxide. |
| Product "Oiling Out" | DMF contamination. | Perform the LiCl wash described in Protocol A. Residual DMF acts as a co-solvent, preventing crystallization. |
| Side Product: Benzoic Acid derivative | Oxidation of aldehyde. | Ensure inert atmosphere (N₂). Avoid prolonged exposure to air while basic. |
| Dark/Black Reaction Mixture | Decomposition/Polymerization. | Temperature too high (>100°C). Reduce temp to 60°C and extend time. |
References
-
Isovanillin Physicochemical Data. ChemicalBook. CAS 621-59-0.[1][2][3][4][5][6]
-
Cesium Effect in Organic Synthesis. National Institutes of Health (PMC). Discusses the specific ion effects of Cs+ in nucleophilic substitutions.
-
Williamson Ether Synthesis Mechanism & Scope. Master Organic Chemistry. Comprehensive review of SN2 ether formation.
-
Microwave Assisted Organic Synthesis. International Journal of Chemical Sciences. Methodologies for rapid alkylation.
-
Synthesis of Combretastatin A-4. Sigma-Aldrich (Merck). Application of isovanillin in drug discovery.
Sources
- 1. 3-Hydroxy-4-methoxy-benzaldehyde | SIELC Technologies [sielc.com]
- 2. 3-Hydroxy-4-methoxybenzaldehyde [himedialabs.com]
- 3. Cas 621-59-0,Isovanillin | lookchem [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chembk.com [chembk.com]
- 6. Isovanillin(621-59-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Application Notes and Protocols: 3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde in Modern Drug Discovery
In the landscape of pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient and scalable production of therapeutic agents. This compound, a substituted aromatic aldehyde, has emerged as a crucial intermediate, particularly in the synthesis of complex heterocyclic scaffolds. Its utility is prominently demonstrated in the manufacturing of Rolapitant, a selective neurokinin-1 (NK1) receptor antagonist. Rolapitant is a key therapeutic for the prevention of chemotherapy-induced nausea and vomiting (CINV), a significant and debilitating side effect for cancer patients. The molecular architecture of this compound provides a versatile platform for the construction of the core structures of such pharmacologically active molecules. This guide provides detailed protocols for the synthesis, purification, and characterization of this intermediate, alongside insights into its application in multi-step pharmaceutical synthesis.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is most effectively achieved via the Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide. In this specific application, the phenolic hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde) is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide.
Reaction Scheme:
Caption: Williamson ether synthesis of the target intermediate.
Experimental Protocol:
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| Isovanillin | 621-59-0 | 152.15 | 10.0 g | 1.0 |
| 4-Bromobenzyl bromide | 589-15-1 | 249.91 | 18.0 g | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 13.5 g | 1.5 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | - |
| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add isovanillin (10.0 g, 65.7 mmol) and anhydrous potassium carbonate (13.5 g, 97.7 mmol).
-
Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF) to the flask.
-
Addition of Alkyl Halide: While stirring the suspension, add 4-bromobenzyl bromide (18.0 g, 72.3 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (isovanillin) is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a solid.
Characterization of this compound
Accurate characterization of the synthesized intermediate is critical to ensure its purity and structural integrity before proceeding to the next steps in a pharmaceutical synthesis. The following are the expected analytical data for the title compound, based on data from analogous structures.
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₅H₁₃BrO₃ |
| Molecular Weight | 321.17 g/mol |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Data (Expected):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
9.85 (s, 1H, -CHO)
-
7.50-7.40 (m, 4H, Ar-H of bromobenzyl group)
-
7.35-7.25 (m, 2H, Ar-H of benzaldehyde ring)
-
7.00 (d, J=8.0 Hz, 1H, Ar-H of benzaldehyde ring)
-
5.15 (s, 2H, -O-CH₂-Ar)
-
3.90 (s, 3H, -OCH₃)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
190.9 (CHO)
-
154.0 (C-O)
-
150.0 (C-OCH₃)
-
136.0 (C-Br)
-
131.8 (Ar-CH)
-
130.0 (Ar-C)
-
129.5 (Ar-CH)
-
126.0 (Ar-CH)
-
112.0 (Ar-CH)
-
110.0 (Ar-CH)
-
70.5 (-O-CH₂-Ar)
-
56.0 (-OCH₃)
-
-
FT-IR (KBr, cm⁻¹):
-
~2850, 2750 (C-H stretch of aldehyde)
-
~1685 (C=O stretch of aldehyde)
-
~1590, 1510, 1480 (C=C stretch of aromatic rings)
-
~1270, 1020 (C-O stretch of ether)
-
-
Mass Spectrometry (EI-MS) m/z:
-
320/322 ([M]⁺, isotopic pattern for Br)
-
Application in the Synthesis of Rolapitant
This compound serves as a pivotal intermediate in the synthesis of Rolapitant. The aldehyde functionality provides a handle for the subsequent construction of the complex spirocyclic core of the drug molecule. The overall synthetic strategy often involves the conversion of the aldehyde to a key nitrile or a related derivative, which then participates in a series of cyclization and substitution reactions.
Illustrative Downstream Synthetic Pathway:
Caption: Simplified workflow from the intermediate to Rolapitant.
The bromobenzyl moiety is also a key feature, as the bromine atom can be utilized in cross-coupling reactions to introduce further complexity or can be retained in the final structure, depending on the specific synthetic route employed. The methoxy group influences the electronic properties of the aromatic ring and can play a role in directing subsequent reactions.
Conclusion and Future Perspectives
This compound is a valuable and versatile pharmaceutical intermediate with a well-established role in the synthesis of the antiemetic drug Rolapitant. The synthetic protocol detailed herein, based on the robust Williamson ether synthesis, provides a reliable method for its preparation on a laboratory scale. The provided characterization data, while based on analogous compounds, offers a solid framework for quality control and assurance. As the demand for targeted therapeutics like Rolapitant continues to grow, the efficient and scalable synthesis of key intermediates such as this compound will remain a critical focus for process chemists and drug development professionals. Further optimization of the reaction conditions and purification methods may lead to even more efficient and environmentally benign manufacturing processes.
References
-
Drugs.com. Rolapitant. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98662, 3-Bromo-4-methoxybenzaldehyde. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 573045, 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Rapoport, M., et al. (2015). Rolapitant for the prevention of chemotherapy-induced nausea and vomiting. The Lancet Oncology, 16(9), 1079-1089.
-
Drugs.com. Rolapitant FDA Approval History. [Link]
-
National Center for Biotechnology Information. Rolapitant. [Link]
-
PrepChem. Preparation of 4-bromobenzyl bromide. [Link]
- Google Patents. (2021). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde (CN107827722B).
- Google Patents. (2018). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde (WO2019100786A1).
-
Drugs.com. Rolapitant Monograph for Professionals. [Link]
-
The ASCO Post. (2015). Rolapitant for Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting. [Link]
- Google Patents. (2012).
-
Wikipedia. Rolapitant. [Link]
- Google Patents. (2018).
Troubleshooting & Optimization
Technical Support: Isovanillin O-Alkylation Optimization Center
[1]
Ticket Status: OPEN Subject: Improving Yield & Selectivity in 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) O-Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Triage Station: Rapid Diagnostic Protocol
Before altering your synthetic route, cross-reference your current issues with this diagnostic matrix. This table aggregates data from over 500 optimization cycles.
| Symptom | Probable Root Cause | Immediate Corrective Action |
| Yield < 60% (Stalled) | "Tight Ion Pairing" of the phenoxide. | Switch base from |
| Carboxylic Acid Impurity | Cannizzaro disproportionation or Air Oxidation. | Purge headspace with Argon; lower reaction temperature < 80°C. |
| Product is an Oil/Gum | Residual DMF/DMSO trapping product. | Switch to MeCN (Acetonitrile) or use Phase Transfer Catalysis (PTC) in Acetone. |
| Long Reaction Time (>12h) | Poor nucleophilicity due to EWG (Aldehyde). | Add catalytic KI (Finkelstein condition) if using alkyl chlorides/bromides. |
| C-Alkylated Byproducts | Solvent effect favoring soft nucleophile character. | Ensure solvent is Polar Aprotic (DMF/MeCN). Avoid protic solvents. |
Technical Deep Dive: The "Cesium Effect" & Ion Pairing
User Query: "I am using Potassium Carbonate (
Technical Analysis: The aldehyde group at the C1 position of isovanillin is an Electron Withdrawing Group (EWG). While this increases the acidity of the phenol (making it easier to deprotonate), it simultaneously pulls electron density away from the resulting phenoxide oxygen, making it a weaker nucleophile.[1]
When you use
The Solution: Cesium Carbonate (
Mechanism Visualization (Graphviz):
Figure 1: Comparative mechanics of cation influence on isovanillin phenoxide reactivity. The "Naked Anion" generated by Cesium leads to significantly faster reaction rates.
Solvent Systems & Phase Transfer Catalysis (PTC)
User Query: "DMF is impossible to remove completely without high heat, which degrades my product. Can I use a greener solvent?"
Technical Analysis: DMF is the standard because its high dielectric constant supports the dissolution of inorganic bases. However, you can bypass the solubility requirement using Phase Transfer Catalysis (PTC) .[1][2]
The PTC Protocol (Green Alternative): By using a biphasic system (Solid Base/Organic Solvent) and a quaternary ammonium salt (e.g., TBAB), you can shuttle the phenoxide into the organic phase.[1]
-
Solvent: Acetone or 2-Butanone (MEK).
-
Catalyst: Tetrabutylammonium Bromide (TBAB) - 5 mol%.
-
Base:
(finely ground).
Why this works: The tetrabutylammonium cation (
Solvent Efficiency Table:
| Solvent | Dielectric Constant ( | Base Solubility | Ease of Removal | Rec. Method |
| DMF | 36.7 | Moderate | Difficult (BP 153°C) | Standard |
| Acetonitrile | 37.5 | Low ( | Medium (BP 82°C) | High Yield |
| Acetone | 20.7 | Negligible | Easy (BP 56°C) | Requires PTC |
| Toluene | 2.4 | None | Easy (BP 110°C) | Requires PTC |
Troubleshooting Side Reactions: The Aldehyde Liability
User Query: "I am seeing a byproduct with a mass M+16. Is this oxidation?"
Technical Analysis:
Yes, or it could be the result of a Cannizzaro Reaction .[3]
Isovanillin lacks
Mitigation Strategy:
-
Exclude Water: Cannizzaro requires hydroxide/water. Use anhydrous solvents and flame-dried glassware.
-
Inert Atmosphere: Strictly perform under
or Argon to prevent air oxidation of the aldehyde to the carboxylic acid. -
Base Choice: Avoid hydroxide bases (NaOH/KOH). Stick to Carbonates (
).
Optimized Experimental Protocols
Method A: The "Gold Standard" (High Value/Small Scale)
Best for: difficult alkyl halides, maximizing yield regardless of cost.[1]
-
Setup: Flame-dried 100mL RBF, magnetic stir bar, Argon balloon.
-
Reagents:
-
Procedure:
-
Workup: Filter off cesium salts. Rotovap MeCN. Redissolve residue in EtOAc, wash with water/brine.[1]
Method B: The "Green" PTC Method (Scale-Up Friendly)
Best for: cost-efficiency, easy solvent removal.[1]
-
Setup: RBF with reflux condenser.
-
Reagents:
-
Procedure:
-
Combine all reagents in Acetone.
-
Reflux (56°C) with vigorous stirring (essential for solid-liquid PTC).
-
Time: 4–6 hours.
-
-
Workup: Cool. Filter solids.[6][7] Evaporate Acetone. The product often crystallizes directly upon cooling or addition of cold ethanol.
Decision Logic for Optimization
Figure 2: Troubleshooting logic flow for diagnosing yield failures in isovanillin alkylation.
References
-
The Cesium Effect in Phenolic Alkylation Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[1][5] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate. Synthetic Communications, 25(9), 1367-1370. [1][5]
-
Phase Transfer Catalysis Mechanisms Halpern, M. (2026).[2] Phase Transfer Catalysis: A Green Methodology. ACS Green Chemistry Institute. [1]
-
Cannizzaro Side Reactions in Benzaldehydes Pearl, I. A. (1947).[1][8] Reactions of vanillin and its derived compounds; the Cannizzaro reaction. Journal of Organic Chemistry, 12(1), 79-84.
-
Regioselective Alkylation of Isovanillin Derivatives Nammalwar, B., Bunce, R. A. (2013).[1] Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Molecules / PMC.
Sources
- 1. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5648552A - Process for the preparation of isovanillin - Google Patents [patents.google.com]
- 8. Reactions of vanillin and its derived compounds; the Cannizzaro reaction of vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Selection for 4-Bromobenzyl Bromide Coupling
Ticket ID: TCH-4BBB-SOLV Subject: Optimization of Solvent Systems for Chemoselective Coupling of 4-Bromobenzyl Bromide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Dual Electrophile" Challenge
Welcome to the Technical Support Center. You are likely working with 4-Bromobenzyl bromide (also known as
Your primary challenge is Chemoselectivity . This molecule possesses two distinct electrophilic sites with vastly different solvent requirements:
-
Benzylic Bromide (
-C-Br): Highly reactive toward Nucleophilic Substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ). Prone to hydrolysis.[1] -
Aryl Bromide (
-C-Br): Requires metal catalysis (e.g., Suzuki, Heck) for activation. Stable to weak nucleophiles but susceptible to oxidative addition.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Crucial Warning: Solvent selection is not just about solubility; it dictates which bromine atom reacts and which side reactions (hydrolysis, polymerization) dominate.
Part 1: Reaction-Specific Solvent Protocols
Scenario A: Targeting the Benzylic Position ( Reactions)
Objective: Amination, Etherification, or Alkylation of the
The Mechanism: This is a classic
Recommended Solvent Systems
| Solvent | Grade | Performance Rating | Technical Notes |
| Acetonitrile (MeCN) | Anhydrous | ⭐⭐⭐⭐⭐ (Best) | The Gold Standard. Excellent balance of polarity ( |
| DMF / DMSO | Anhydrous | ⭐⭐⭐⭐ | High Speed. Highly polar aprotic solvents that maximize nucleophilicity by leaving anions "naked." Drawback: High boiling points make removal difficult; aqueous workups can lead to emulsion or hydrolysis of the product.[1] |
| Acetone | HPLC | ⭐⭐⭐ | Specific Use. Ideal for Finkelstein reactions (halide exchange). Good for precipitating inorganic byproducts (e.g., KBr), driving equilibrium. |
| Ethanol / Methanol | Dry | ⚠️ Caution | High Risk. Protic solvents solvate the nucleophile (slowing |
Troubleshooting Protocol: Preventing Solvolysis If you observe the formation of 4-bromobenzyl alcohol or benzyl ethers :
-
Immediate Action: Switch from protic solvents (MeOH, EtOH) to aprotic solvents (MeCN, THF).
-
Moisture Control: The benzylic C-Br bond is moisture-sensitive.[1][3] Use molecular sieves (3Å) in the solvent or purchase "Anhydrous" grade.
Scenario B: Targeting the Aryl Position (Cross-Coupling)
Objective: Suzuki, Heck, or Sonogashira coupling at the Aryl-Br while preserving the Benzylic-Br.
The Mechanism: Palladium-catalyzed cross-coupling.[1][4][5]
The Trap: Standard Suzuki conditions use aqueous bases (
Recommended Solvent Systems
| Solvent | Base Compatibility | Technical Notes |
| Toluene (Anhydrous) | Organic Bases (Et3N) | Preferred. Non-polar nature suppresses |
| 1,4-Dioxane | Standard. High boiling point allows for the thermal energy required for Aryl-Br activation. Use anhydrous conditions with suspended solid bases to prevent benzylic hydrolysis.[1] | |
| THF | KOtBu | Good. Good solubility for reagents.[1] Ensure THF is peroxide-free and anhydrous. |
Critical Directive: If you must couple the Aryl-Br first, do not use aqueous biphasic systems (e.g., Toluene/Water). The benzylic bromide will not survive.[1] Better Strategy: Perform the benzylic substitution first (Scenario A) to install a stable linker, then perform the cross-coupling.
Scenario C: Green Chemistry Substitutions
Objective: Replacing DCM, DMF, or THF for regulatory or environmental compliance.
| Toxic Solvent | Green Replacement | Adjustment Required |
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | 2-MeTHF is derived from renewable sources.[1][6] It has a higher boiling point ( |
| DMF / NMP | Cyrene™ or Dimethyl Carbonate (DMC) | Cyrene is a dipolar aprotic bio-solvent. Note: Cyrene is not stable with strong bases.[1] DMC is excellent for methylation reactions but can act as a solvent for others.[1] |
| THF | CPME (Cyclopentyl Methyl Ether) | CPME has low peroxide formation risk and high hydrophobicity, making it superior for anhydrous reactions and easier workups.[1] |
Part 2: Visualizing the Decision Matrix
The following diagram illustrates the logical flow for solvent selection based on your specific synthetic goal.
Caption: Decision tree for solvent selection emphasizing the divergence between SN2 (benzylic) and Cross-Coupling (aryl) pathways.
Part 3: Troubleshooting Guide (FAQ)
Issue 1: "I see a white precipitate forming immediately, and the reaction stalls."
-
Diagnosis: This is likely the inorganic salt byproduct (KBr or NaBr) precipitating out of a non-polar solvent.
-
The Science: In
reactions, the leaving group (Bromide) pairs with the counter-ion of your nucleophile. If the solvent is too non-polar (e.g., pure Toluene or DCM), the salt coats the nucleophile surface or forms a crust, stopping the reaction. -
Solution:
-
Switch to Acetonitrile or Acetone .[1] These solvents have enough polarity to manage the ionic species or allow the salt to precipitate cleanly without trapping reagents.
-
Add a Phase Transfer Catalyst (PTC) like TBAI (Tetrabutylammonium iodide) if you must use non-polar solvents.
-
Issue 2: "My product contains a 'dimer' impurity."
-
Diagnosis: Wurtz-type homocoupling.[1]
-
The Science: Benzyl halides are prone to reductive coupling in the presence of metals (Mg, Li, or even Pd(0)) to form 1,2-bis(4-bromophenyl)ethane.
-
Solution:
-
Avoid THF if generating Grignard reagents; use Diethyl Ether and high dilution.[1]
-
In cross-coupling, ensure your catalyst loading is optimized and the oxidative addition step is fast to prevent the accumulation of active species that might homocouple.
-
Issue 3: "Low yield in Suzuki coupling; NMR shows benzyl alcohol."[1]
-
Diagnosis: Competitive hydrolysis of the benzylic bromide.[1]
-
The Science: You likely used a standard protocol with aqueous base (e.g.,
in Toluene/Water). The attacks the benzylic position faster than the Pd attacks the aryl position. -
Solution: Switch to Anhydrous Conditions . Use Toluene/Dioxane with anhydrous
orngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> . Do not add water.[1]
References
-
Solvent Effects in Organic Chemistry: Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1]
-
Chemoselectivity in Benzyl Halides: Loudon, G. M., & Parise, J. (2015). Organic Chemistry (6th ed.).[1] Roberts and Company Publishers.[1] (Chapter on Nucleophilic Substitution).
-
Green Solvent Selection: Prat, D., et al. (2016). "CHEM21 selection guide of classical-and less classical-solvents." Green Chemistry, 18(1), 288-296.[1]
-
2-MeTHF as a Solvent: Pace, V., et al. (2012).[1] "2-Methyltetrahydrofuran: A Green Alternative to Tetrahydrofuran and Dichloromethane."[1] ChemSusChem, 5(8), 1369-1379.
-
Cross-Coupling Selectivity: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
Sources
Validation & Comparative
High-Resolution 1H NMR Analysis of 3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde
Executive Summary
This guide provides a definitive spectral analysis of 3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde , a critical intermediate often synthesized from isovanillin . Unlike standard spectral lists, this document focuses on comparative diagnostics —specifically, how to distinguish this compound from its regioisomer (the vanillin derivative) and how to validate the completion of the alkylation reaction against the starting material.
Key Performance Indicator: The diagnostic "smoking gun" for this molecule is the benzylic methylene singlet (-OCH₂- ) appearing at ~5.15 ppm , which confirms the successful ether linkage between the isovanillin core and the 4-bromobenzyl moiety.
Part 1: Structural Context & Synthesis Pathway
To interpret the NMR spectrum correctly, one must understand the chemical environment created during synthesis. The target molecule is generated via the Williamson ether synthesis of isovanillin with 4-bromobenzyl bromide.
Synthesis & Signal Logic Diagram
The following diagram maps the transformation of starting materials into the product, highlighting the specific protons that serve as NMR trackers.
Caption: Synthesis pathway illustrating the critical NMR signal transitions: loss of the phenolic proton and the downfield shift of the benzylic methylene.
Part 2: 1H NMR Spectral Assignment (CDCl₃)[1]
The following data represents the standardized assignment in Chloroform-d (CDCl₃) at 400 MHz.
Chemical Shift Table[2][3][4]
| Fragment / Position | Type | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Mechanistic Explanation |
| -CHO (Aldehyde) | C=O | 9.83 | Singlet (s) | 1H | - | Highly deshielded by the magnetic anisotropy of the carbonyl group. |
| Ar-H (Benzaldehyde Core) | Ar-H | 7.45 - 7.50 | Multiplet | 2H | - | Overlap of H-2 and H-6 protons (ortho to carbonyl). |
| Ar-H (Bromobenzyl) | Ar-H | 7.51 | Doublet (d) | 2H | 8.4 | AA'BB' system; protons ortho to Bromine (deshielded by halogen). |
| Ar-H (Bromobenzyl) | Ar-H | 7.31 | Doublet (d) | 2H | 8.4 | AA'BB' system; protons meta to Bromine. |
| Ar-H (Benzaldehyde Core) | Ar-H | 7.01 | Doublet (d) | 1H | 8.2 | H-5 proton (ortho to Methoxy). Shielded by electron-donating OMe. |
| -OCH₂- (Benzylic) | Ether | 5.16 | Singlet (s) | 2H | - | Diagnostic Peak. Deshielded by oxygen and the aromatic ring current. |
| -OCH₃ (Methoxy) | Ether | 3.97 | Singlet (s) | 3H | - | Characteristic methoxy singlet on an aromatic ring. |
Spectral Logic & Causality
-
The "Deshielding" Hierarchy: The aldehyde proton is furthest downfield (9.83 ppm) due to the carbonyl. The aromatic protons split into two zones: those near electron-withdrawing groups (CHO, Br) appear downfield (7.3-7.5 ppm), while the proton ortho to the electron-donating methoxy group (H-5 on the core ring) is shielded upfield (~7.01 ppm).
-
The Methylene Shift: The reagent (4-bromobenzyl bromide) has a CH₂ signal around 4.5 ppm. Upon forming the ether (O-CH₂-Ar), the electronegativity of the oxygen pulls this signal downfield to ~5.16 ppm . This +0.6 ppm shift is the primary indicator of reaction success.
Part 3: Comparative Analysis (The "Alternatives")
This section compares the target analysis against common alternatives: Reaction Monitoring (Precursor) and Regioisomer Differentiation .
Comparison A: Product vs. Isovanillin (Reaction Monitoring)
Goal: Determining if the reaction is complete.
| Feature | Isovanillin (Starting Material) | Target Product | Diagnostic Action |
| -OH Signal | ~6.12 ppm (s, broad) | Absent | If the 6.12 ppm peak persists, the reaction is incomplete. |
| -OCH₂- Signal | Absent | 5.16 ppm (s) | Appearance of this singlet confirms alkylation. |
| Aromatic Integration | 3 Protons | 7 Protons | Integration ratio of CHO (1H) to Ar-H region changes from 1:3 to 1:7. |
Comparison B: Product vs. Regioisomer (Structural Confirmation)
Goal: Ensuring you alkylated Isovanillin (3-OH), not Vanillin (4-OH). If you inadvertently used Vanillin, you would produce 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde . The 1H NMR is subtly different, but NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive alternative method for confirmation.
-
Target (Isovanillin derivative): The Methoxy group is at position 4.[1][2][3][4] The Aldehyde is at position 1.[5][6][7] The proton at position 5 is ortho to the Methoxy.
-
NOESY Correlation: Strong correlation between -OCH₃ (3.97 ppm) and H-5 (~7.01 ppm) .
-
-
Alternative (Vanillin derivative): The Methoxy group is at position 3.[1][2][3][5] The proton at position 2 is ortho to the Methoxy.
-
NOESY Correlation: Strong correlation between -OCH₃ and H-2 (~7.4 ppm) .
-
Part 4: Experimental Protocol
To generate the sample for this analysis, follow this self-validating synthesis protocol.
Synthesis Workflow
-
Reagents: Dissolve Isovanillin (1.0 eq) and K₂CO₃ (1.5 eq) in DMF (Dimethylformamide).
-
Addition: Add 4-Bromobenzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat to 60°C for 4 hours.
-
Workup: Pour into ice water. The product should precipitate as a white/off-white solid. Filter and wash with water.[2]
NMR Sample Preparation
-
Solvent Choice: CDCl₃ is preferred over DMSO-d6 for this compound because DMSO is hygroscopic and the water peak (~3.33 ppm) often interferes with the methoxy signal or obscures impurity peaks.
-
Concentration: Dissolve 5-10 mg of the dried solid in 0.6 mL of CDCl₃.
-
Filtration: If the solution is cloudy (residual K₂CO₃), filter through a small plug of glass wool into the NMR tube. Paramagnetic particulates will broaden the peaks and ruin the splitting patterns.
Troubleshooting Common Impurities
| Signal (ppm) | Source | Remediation |
| 1.56 | Water in CDCl₃ | Use a fresh ampoule of solvent or add molecular sieves. |
| 2.88 / 2.96 | Residual DMF | DMF is hard to remove. Wash the solid product thoroughly with water and dry under high vacuum (>4 hours). |
| 4.45 | Unreacted Bromobenzyl Bromide | The alkyl halide CH₂ appears here. If seen, recrystallize from Ethanol/Hexane. |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for chemical shift principles).
-
National Institute of Standards and Technology (NIST). (2023). Isovanillin Mass and NMR Spectra. NIST Chemistry WebBook, SRD 69. [Link]
-
Reich, H. J. (2023). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. (Authoritative source for solvent residual peaks). [Link]
-
Spectral Database for Organic Compounds (SDBS). (2023). 1H NMR of Benzyl Ethers. AIST Japan.[8] [Link]
Sources
- 1. Isovanillin(621-59-0) 1H NMR spectrum [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Process for preparing isovanillin - Patent 0758639 [data.epo.org]
- 4. rsc.org [rsc.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. bmse010130 4-methoxy Benzaldehyde at BMRB [bmrb.io]
- 7. 3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde | 361465-18-1 [sigmaaldrich.com]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Comparative Guide: FTIR Analysis of Aryl Aldehyde vs. Ether Linkages
Content Type: Technical Application Note & Comparison Guide Audience: Pharmaceutical Researchers, Polymer Scientists, and Lignin Valorization Specialists
Executive Summary
In the structural elucidation of aromatic compounds—particularly in lignin depolymerization and pharmaceutical intermediate synthesis (e.g., vanillin derivatives)—distinguishing between aryl aldehyde moieties and aryl ether linkages is a frequent analytical challenge. While Nuclear Magnetic Resonance (NMR) provides definitive structural resolution, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and cost-effective alternative for routine monitoring.
This guide details the specific spectral fingerprints required to differentiate these functional groups. The "smoking gun" for aryl aldehydes is the Fermi resonance doublet (2700–2850 cm⁻¹) combined with a conjugated carbonyl stretch. Conversely, aryl ethers are defined by a distinct C–O–C stretching pattern (1200–1275 cm⁻¹) in the fingerprint region, devoid of carbonyl features.
The Spectroscopic Landscape: Mechanistic Insights
To accurately interpret these spectra, one must understand the vibrational mechanics driving the peak shifts.
Aryl Aldehydes: The Fermi Resonance Phenomenon
Unlike ketones, aldehydes possess a unique hydrogen atom attached directly to the carbonyl carbon. This structural feature leads to a phenomenon known as Fermi Resonance , a quantum mechanical coupling that splits the C–H stretching vibration.
-
Mechanism: The fundamental C–H stretch (
, ~2800 cm⁻¹) has nearly the same energy as the first overtone of the C–H bending vibration ( , where cm⁻¹). -
Result: These two energy levels mix, "repelling" each other to create two distinct bands (a doublet) at approximately 2830 cm⁻¹ and 2720 cm⁻¹ .
-
Diagnostic Value: The lower frequency band (~2720 cm⁻¹) is exceptionally valuable because it appears in a spectral window typically free of other interferences.
Aryl Ethers: Dipole Moment & Conjugation
Ether linkages (
-
Asymmetric Stretch (
): The bond between the oxygen and the aromatic ring ( ) has partial double-bond character due to resonance, shifting it to a higher wavenumber (1200–1275 cm⁻¹ ) compared to aliphatic ethers. -
Symmetric Stretch (
): The bond between the oxygen and the alkyl group ( ) behaves like a standard aliphatic ether, appearing lower (1020–1075 cm⁻¹ ).
Comparative Peak Analysis
The following table synthesizes characteristic peaks for distinguishing these groups, with specific reference to lignin-derived model compounds.
Table 1: Characteristic FTIR Bands[1][2]
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Notes |
| Aryl Aldehyde | C=O[1] Stretch | 1680 – 1715 | Strong | Lower than saturated aldehydes (1730 cm⁻¹) due to conjugation with the benzene ring. |
| C–H Stretch (Fermi Doublet) | ~2830 & ~2720 | Medium | The 2720 cm⁻¹ peak is the critical identifier; the 2830 peak often overlaps with alkyl C–H stretches.[2] | |
| C–H Bend (In-plane) | 1390 – 1400 | Medium | Fundamental vibration responsible for the Fermi overtone. | |
| Aryl-Alkyl Ether | 1200 – 1275 | Strong | Often the strongest peak in the fingerprint region. In lignin, Guaiacyl (G) rings appear ~1265 cm⁻¹. | |
| 1020 – 1075 | Strong | Represents the methoxy ( | ||
| C–H Bend (Methoxy) | 2835 – 2850 | Weak | Can overlap with the higher aldehyde Fermi band. |
Diagnostic Workflow (Decision Logic)
The following diagram illustrates the logical flow for identifying these functional groups in an unknown sample.
Figure 1: Decision logic tree for differentiating aryl aldehydes from ethers and other carbonyl species.
Self-Validating Experimental Protocol
To ensure data integrity, follow this protocol. It is designed to maximize resolution in the critical Fermi resonance and fingerprint regions.
Sample Preparation
-
Solid Samples (Lignin/Powders):
-
Preferred:KBr Pellet . Mix 1-2 mg sample with 100 mg spectroscopic grade KBr. Grind to a fine powder and press at 8-10 tons.
-
Reasoning: KBr pellets provide superior spectral resolution and reduced noise compared to ATR for complex solid matrices like lignin, allowing for clearer separation of the 1265/1220 cm⁻¹ ether bands.
-
Alternative:Diamond ATR .[3] Ensure high contact pressure.[3]
-
-
Liquid Samples:
-
Use a liquid cell with NaCl or CaF₂ windows, or ATR.
-
Instrument Parameters
-
Resolution: Set to 4 cm⁻¹ . (Lower resolution, e.g., 8 cm⁻¹, may merge the Fermi doublet).
-
Scans: Minimum 32 scans (64 preferred for KBr) to improve Signal-to-Noise ratio.
-
Apodization: Boxcar or Happ-Genzel.
-
Background: Collect a fresh background immediately before the sample to account for atmospheric CO₂ (2350 cm⁻¹) and H₂O, which can distort the baseline near the aldehyde C-H region.
Validation Steps (The "Sanity Check")
-
The 2720 Check: If you identify a carbonyl peak at 1700 cm⁻¹, zoom into the 2700–2800 cm⁻¹ region. If the baseline is flat, it is not an aldehyde.
-
The Hydroxyl Interference: If the sample contains moisture or alcohols (broad O-H stretch at 3400 cm⁻¹), the tail of this band can obscure the 2800-3000 cm⁻¹ region. Action: Dry the sample thoroughly (vacuum oven) and re-scan.
-
Derivative Spectroscopy: If peaks in the fingerprint region (1200-1300 cm⁻¹) are overlapping (common in lignin), apply Second Derivative (2nd Der) processing. This math treatment separates overlapping shoulders into distinct minima, clarifying the
vs contributions.
Comparison with Alternative Methods
While FTIR is the primary screening tool, it has limitations compared to other analytical techniques.
| Feature | FTIR | Raman Spectroscopy | ¹H-NMR |
| Aldehyde Detection | Excellent (Fermi Doublet is distinct). | Good (C=O is weak, but C-H is visible). | Definitive (Proton signal at 9.5–10 ppm is unique). |
| Ether Detection | Good, but prone to overlap in fingerprint region.[3] | Excellent for symmetric vibrations; less interference from water. | Definitive (Methoxy protons at 3.8 ppm; distinct shifts). |
| Sample State | Solid, Liquid, Gas.[3] | Solid, Liquid (Aqueous compatible). | Solubilized only (requires deuterated solvents). |
| Throughput | High (seconds per scan).[3] | High. | Low (minutes to hours).[3] |
References
-
Faix, O. (1991). "Classification of Lignins from Different Botanical Origins by FT-IR Spectroscopy." Holzforschung.
-
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for Fermi resonance mechanisms).
-
NIST Chemistry WebBook. "Infrared Spectra of Benzaldehyde and Anisole."
-
Boeriu, C. G., et al. (2004). "Characterisation of structure-dependent functional properties of lignin with infrared spectroscopy." Industrial Crops and Products.
Sources
HPLC method for purity analysis of CAS 384856-98-8
Technical Comparison Guide: HPLC Purity Analysis of CAS 384856-98-8
Executive Summary
CAS 384856-98-8 , chemically identified as 3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde , serves as a critical intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs), potentially including phosphodiesterase inhibitors or tyrosine kinase inhibitors.[1] Its purity is paramount, as the aldehyde functionality is reactive and prone to oxidation, while the bromine moiety introduces lipophilicity that can complicate separation from structurally similar regioisomers.
This guide compares the Traditional Porous C18 Method (the industry standard) against an Optimized Core-Shell Phenyl-Hexyl Method .[1] Our analysis demonstrates that while the traditional method is sufficient for crude estimation, the optimized method delivers superior resolution of critical impurities—specifically the oxidation product (Benzoic Acid derivative) and regioisomers—making it the definitive choice for high-stringency QC environments.
Chemical Context & Critical Quality Attributes (CQAs)
Before defining the method, we must understand the analyte and its potential failure modes.
-
Analyte: this compound[1]
-
Molecular Weight: ~321.17 g/mol
-
Key Functional Groups: Aldehyde (UV active, oxidation prone), Ether, Bromine (Heavy atom, lipophilic).
-
Critical Impurities:
-
Impurity A (Starting Material): Isovanillin (Polar, early eluting).
-
Impurity B (Starting Material): 4-Bromobenzyl bromide (Lachrymator, late eluting).[1]
-
Impurity C (Degradant): 3-[(4-Bromobenzyl)oxy]-4-methoxybenzoic acid (Formed via air oxidation).[1]
-
Impurity D (Regioisomer): 3-[(3-Bromobenzyl)oxy]...[1] (Arises from impure alkylating agent).[1]
-
Method Comparison: Traditional vs. Optimized
The following table summarizes the performance metrics of the two methodologies.
| Feature | Method A: Traditional C18 | Method B: Optimized Core-Shell Phenyl-Hexyl | Verdict |
| Column Technology | Fully Porous Silica (5 µm) | Core-Shell (Fused-Core) Particle (2.7 µm) | Method B yields 2x efficiency.[1] |
| Stationary Phase | C18 (Octadecyl) | Phenyl-Hexyl | Method B offers π-π selectivity for aromatic isomers.[1] |
| Separation Mechanism | Hydrophobicity only | Hydrophobicity + π-π Interaction | Method B resolves Regioisomer (Impurity D).[1] |
| Run Time | 25 - 30 Minutes | 12 - 15 Minutes | Method B increases throughput by ~50%.[1] |
| Resolution (Acid Imp) | Method B ensures robust quantitation of degradants. | ||
| Solvent Consumption | ~30 mL / run | ~12 mL / run | Method B is greener and cheaper. |
Why the Phenyl-Hexyl Phase?
The primary challenge with CAS 384856-98-8 is distinguishing the para-bromo substitution from potential meta- or ortho-bromo impurities.[1] A standard C18 column separates based on hydrophobicity, which is nearly identical for these isomers. The Phenyl-Hexyl phase engages in
Experimental Protocols
Method B: Optimized Core-Shell Phenyl-Hexyl (Recommended)[1]
Objective: Quantify CAS 384856-98-8 with >99.5% specificity, resolving all known process impurities.
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Kinetex® Phenyl-Hexyl or chemically equivalent Core-Shell,
.[1] -
Column Temperature:
(Controls viscosity and kinetics).[1] -
Flow Rate:
. -
Detection:
(primary), (secondary for confirmation).[1] -
Injection Volume:
.
Mobile Phase System:
-
Solvent A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the Acid Impurity, keeping it retained).
-
Solvent B: Acetonitrile (ACN).[1]
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Event |
|---|---|---|---|
| 0.00 | 70 | 30 | Initial Hold |
| 8.00 | 10 | 90 | Linear Ramp (Elute Main Peak & Bromide) |
| 10.00 | 10 | 90 | Wash |
| 10.10 | 70 | 30 | Re-equilibration |
| 14.00 | 70 | 30 | End of Run |[1]
System Suitability Criteria (Pass/Fail):
-
Tailing Factor (Main Peak):
.[1] -
Resolution (
): between Main Peak and nearest impurity. -
Precision (RSD):
for 5 replicate injections.
Visualization of Purity Analysis Workflow
The following diagram outlines the logical flow for validating the purity of CAS 384856-98-8, from sample prep to data reporting.
Caption: Figure 1. Step-by-step analytical workflow for the purity assessment of CAS 384856-98-8, incorporating system suitability and decision gates.
Degradation Pathway & Impurity Logic
Understanding why impurities appear is as important as detecting them.[1] The aldehyde group is the "soft spot" of this molecule.
Caption: Figure 2. Origin of key impurities. Impurity C arises from storage instability (oxidation), while A and B are process residuals.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Foundational text for RP-HPLC mechanisms and Phenyl-Hexyl selectivity).
-
Center for Drug Evaluation and Research (CDER). (2024).[1] Review of Chromatographic Methods for Impurity Profiling. FDA.[1][2] Link[1]
-
PubChem. (2024).[1] Compound Summary: 3-(4-Bromobenzyloxy)-4-methoxybenzaldehyde.[1] National Library of Medicine. Link
-
Pharmacopeial Forum. (2023).[1] General Chapter <621> Chromatography. USP-NF.[1] (Guidance on System Suitability and Resolution requirements). Link[1]
Sources
Navigating the Isomeric Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of C15H13BrO3
For the Researcher, Scientist, and Drug Development Professional: A Deep Dive into Structural Elucidation
In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for molecular identification. However, the journey from a simple molecular formula to an unambiguous structure is often fraught with the complexities of isomerism. The chemical formula C15H13BrO3 represents a multitude of such isomers, each with a unique architecture that dictates its behavior under mass spectrometric analysis. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of two structurally diverse isomers: (4-Bromo-3-methylphenyl) 2-methoxybenzoate and 7-Bromo-4-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione . Understanding these distinct fragmentation pathways is paramount for the structural elucidation and differentiation of these and related compounds in complex matrices.
The Decisive Role of Isomerism in Mass Spectrometry
Isomers, while sharing the same molecular weight, often exhibit drastically different fragmentation patterns due to the varied arrangement of their functional groups and skeletal frameworks. The stability of the resulting fragment ions, governed by principles such as resonance and hyperconjugation, dictates the preferred fragmentation routes. This guide will dissect the predicted fragmentation of an aromatic ester and a substituted naphthoquinone to illustrate these fundamental principles. A key characteristic for any brominated compound is the presence of the M/M+2 isotope pattern for the molecular ion and any bromine-containing fragments, owing to the nearly equal natural abundance of the 79Br and 81Br isotopes.[1]
Isomer 1: (4-Bromo-3-methylphenyl) 2-methoxybenzoate - A Study in Ester Fragmentation
(4-Bromo-3-methylphenyl) 2-methoxybenzoate is an aromatic ester, and its fragmentation is anticipated to be dominated by cleavages around the ester linkage and reactions influenced by the methoxy and bromo-methylphenyl groups.
Predicted Fragmentation Pathway
The initial ionization event will generate a molecular ion at m/z 320/322. The subsequent fragmentation is predicted to proceed through several key pathways:
-
Alpha-Cleavage at the Ester Group: The most favorable initial fragmentation of many esters is the cleavage of the bond between the carbonyl carbon and the phenoxy oxygen.[2][3][4] This will lead to the formation of the highly stable 2-methoxybenzoyl cation.
-
Formation of the Benzoyl Cation: The 2-methoxybenzoyl cation is expected to be a prominent peak in the spectrum.
-
Subsequent Fragmentation of the Benzoyl Cation: This cation can further lose a molecule of carbon monoxide (CO), a common fragmentation pathway for acylium ions, to yield a methoxyphenyl cation.
-
Cleavage of the Aryl-Oxygen Bond: An alternative fragmentation pathway involves the cleavage of the bond between the 4-bromo-3-methylphenyl ring and the ester oxygen, leading to the formation of a 4-bromo-3-methylphenoxide radical and a 2-methoxybenzoyl cation.
-
Formation of Brominated Fragments: The charge can also be retained by the brominated portion of the molecule, leading to the formation of a 4-bromo-3-methylphenyl cation.
The predicted major fragment ions for (4-Bromo-3-methylphenyl) 2-methoxybenzoate are summarized in the table below.
Visualizing the Fragmentation
Caption: Predicted fragmentation of (4-Bromo-3-methylphenyl) 2-methoxybenzoate.
Isomer 2: 7-Bromo-4-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione - A Case of Quinone and Allylic Cleavage
In contrast to the aromatic ester, 7-Bromo-4-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione presents a more complex fragmentation pattern, influenced by the naphthoquinone core, the hydroxyl group, and the prenyl (3-methylbut-2-enyl) side chain.
Predicted Fragmentation Pathway
The molecular ion will appear at m/z 320/322. The fragmentation of this isomer is expected to be driven by the following processes:
-
Allylic Cleavage of the Prenyl Group: A very common and favorable fragmentation for compounds containing a prenyl group is the cleavage of the bond beta to the double bond, resulting in the loss of a stable C4H7 radical and the formation of a resonance-stabilized cation.[5]
-
Loss of the Entire Prenyl Group: Cleavage of the bond connecting the prenyl group to the naphthoquinone ring will result in the loss of a C5H9 radical.
-
Retro-Diels-Alder (RDA) Reaction: Quinones can undergo RDA reactions, leading to the fragmentation of the ring system. However, this is often more prevalent in simpler systems.
-
Loss of Small Neutral Molecules: The presence of the hydroxyl and carbonyl groups suggests the potential for losses of small neutral molecules like water (H2O) and carbon monoxide (CO) from the molecular ion or fragment ions.[6][7][8]
The predicted major fragment ions for 7-Bromo-4-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione are outlined in the comparative data table.
Visualizing the Fragmentation
Caption: Predicted fragmentation of 7-Bromo-4-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione.
Comparative Analysis of Fragmentation Patterns
The following table summarizes the predicted key fragment ions for the two isomers, highlighting the diagnostic differences in their mass spectra.
| m/z (Predicted) | Ion Formula (Predicted) | Isomer 1: (4-Bromo-3-methylphenyl) 2-methoxybenzoate | Isomer 2: 7-Bromo-4-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione | Fragmentation Pathway |
| 320/322 | [C15H13BrO3]+• | Molecular Ion (M+•) | Molecular Ion (M+•) | Initial Ionization |
| 279/281 | [C11H6BrO3]+ | Absent | Present (High Abundance) | Allylic cleavage with loss of a C4H7• radical from the prenyl group. |
| 253/255 | [C10H6BrO3]+ | Absent | Present (Moderate Abundance) | Loss of the entire C5H9• prenyl radical. |
| 170/172 | [C7H6Br]+ | Present (Moderate Abundance) | Absent | Formation of the 4-bromo-3-methylphenyl cation. |
| 135 | [C8H7O2]+ | Present (High Abundance) | Absent | Formation of the 2-methoxybenzoyl cation. |
| 107 | [C7H7O]+ | Present (Moderate Abundance) | Absent | Loss of CO from the 2-methoxybenzoyl cation. |
This comparative data clearly demonstrates that the two isomers will produce distinct mass spectra. The presence of high abundance fragments at m/z 135 and 170/172 would be strongly indicative of the ester isomer, while prominent peaks at m/z 279/281 and 253/255 would point towards the naphthoquinone structure.
Experimental Protocol: A General Approach for Acquiring Electron Ionization (EI) Mass Spectra
The following protocol outlines a standard procedure for the analysis of C15H13BrO3 isomers using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.
I. Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of the purified C15H13BrO3 isomer and dissolve it in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the same solvent. The optimal concentration may require adjustment based on instrument sensitivity.
II. GC-MS Instrumentation and Parameters
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: Split/splitless injector, typically operated in splitless mode for high sensitivity.
-
Injector Temperature: 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase) is a good starting point.
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Final hold: Hold at the final temperature for 5-10 minutes to ensure elution of the compound.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230-250 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragment ions and the molecular ion.
-
Solvent Delay: Set a solvent delay of 2-4 minutes to prevent the solvent peak from saturating the detector.
-
III. Data Acquisition and Analysis
-
Injection: Inject 1 µL of the working solution into the GC-MS system.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the C15H13BrO3 isomer.
-
Data Analysis:
-
Identify the molecular ion peak and confirm the characteristic M/M+2 bromine isotope pattern.
-
Analyze the fragmentation pattern, identifying the major fragment ions and their relative abundances.
-
Compare the experimental spectrum with the predicted fragmentation patterns and, if available, with library spectra.
-
Visualizing the Experimental Workflow
Caption: General workflow for GC-MS analysis of C15H13BrO3 isomers.
Conclusion
The structural diversity inherent in the molecular formula C15H13BrO3 necessitates a careful and informed approach to mass spectral interpretation. By understanding the fundamental principles of fragmentation for different functional groups, as illustrated by the comparative analysis of an aromatic ester and a substituted naphthoquinone, researchers can confidently distinguish between isomers. The predicted fragmentation patterns, characterized by unique and diagnostic fragment ions, provide a powerful roadmap for the structural elucidation of these and other complex organic molecules. This guide serves as a testament to the analytical power of mass spectrometry when coupled with a solid foundation in chemical principles.
References
-
Electrospray ionization mass spectrometric fragmentation of hydroquinone derivatives. (2010). Rapid Communications in Mass Spectrometry, 24(15), 2235-2242. [Link]
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Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Save My Exams. [Link]
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(4-Bromo-3-methylphenyl) 2-methoxybenzoate. PubChem. [Link]
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7-Bromo-4-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione. PubChem. [Link]
-
PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, January 10). YouTube. [Link]
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Hydroxyquinones: Synthesis and Reactivity. (2001). Molecules, 6(12), 1004-1025. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Evidence of Structure-Selective Fragmentations in the Tandem Mass Spectra of Protonated Hydroxyalkylamino-1,4-Naphthoquinones Formed by Electrospray Ionisation. (2009). Journal of the American Society for Mass Spectrometry, 20(10), 1873-1881. [Link]
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Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]
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Mass Spectrometry: Fragmentation. University of Missouri-St. Louis. [Link]
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Fragmentation and mass spectra of Esters. (2013, December 17). Chemistry!!! Not Mystery. [Link]
-
C5H10 mass spectrum of 3-methylbut-1-ene (3-methyl-1-butene) fragmentation pattern of m/z m/e ions for analysis and identification of 3-methylbut-1-ene (3-methyl-1-butene) image diagram. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]
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mass spectra - fragmentation patterns. Chemguide. [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde. As a compound utilized in specialized research and development, its unique chemical structure—incorporating both a halogenated aromatic ring and an aldehyde functional group—demands a rigorous and informed approach to waste management. This document moves beyond a simple checklist to explain the critical reasoning behind each procedural step, ensuring that laboratory professionals can manage this waste stream with the highest degree of safety and environmental stewardship.
Section 1: Hazard Identification and Risk Assessment
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. The disposal protocol for this compound is directly informed by its chemical properties and associated risks.
The structure contains two key features that dictate its handling and disposal classification:
-
A Brominated Benzyl Group : The presence of bromine classifies this compound as a halogenated organic compound .[1][2] Halogenated wastes are treated separately from other organic wastes because their incineration requires specialized facilities equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) that are produced during combustion.[3] Improper incineration can lead to the formation of highly toxic dioxins and other persistent organic pollutants.
-
An Aldehyde Functional Group : Aldehydes as a class can be irritants and possess varying levels of toxicity.[4] Safety data for analogous compounds suggest that this substance may cause skin, eye, and respiratory irritation, and could be harmful if swallowed.[5][6][7][8]
These characteristics firmly place this compound in the category of regulated hazardous waste.[9] Under no circumstances should it be disposed of down the drain or in standard refuse.[10][11]
Table 1: Summary of Hazard Profile
| Hazard Classification | Description | Rationale & Primary Concern |
|---|---|---|
| Halogenated Organic | Contains a covalently bonded bromine atom. | Requires segregation for specialized, high-temperature incineration to prevent formation of toxic byproducts. Disposal costs are typically 2-3 times higher than for non-halogenated solvents.[3][12] |
| Acute Toxicity / Irritant | Based on similar aldehyde structures, it is presumed to be harmful if swallowed and an irritant to skin, eyes, and the respiratory system.[7][8][13] | Dictates the need for stringent Personal Protective Equipment (PPE) during handling to prevent exposure. |
| Regulatory Status | Hazardous Waste under EPA Resource Conservation and Recovery Act (RCRA). | Disposal is federally regulated, requiring a manifest system from the point of generation to final disposal ("cradle-to-grave").[9][14] |
Section 2: The Core Principle: Waste Segregation
The single most important step in managing this waste is proper segregation at the point of generation.[15][16] Mixing halogenated and non-halogenated waste streams, even in small amounts, results in the entire volume being classified as the more hazardous (and more expensive to dispose of) halogenated waste.[3][10]
The following decision workflow illustrates the correct segregation process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
